molecular formula C8H11BrN2 B12609303 (3-Bromopropyl)(ethyl)propanedinitrile CAS No. 649759-67-1

(3-Bromopropyl)(ethyl)propanedinitrile

Cat. No.: B12609303
CAS No.: 649759-67-1
M. Wt: 215.09 g/mol
InChI Key: TXZLVOBBTOAYEI-UHFFFAOYSA-N
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Description

(3-Bromopropyl)(ethyl)propanedinitrile is an organic compound with the molecular formula C7H10BrN2 It is a nitrile derivative, characterized by the presence of a bromine atom attached to a propyl group, which is further connected to an ethyl group and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromopropyl)(ethyl)propanedinitrile can be achieved through several methods. One common approach involves the reaction of 3-bromopropylamine with malononitrile in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of malononitrile, allowing it to react with the bromopropylamine to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromopropyl)(ethyl)propanedinitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

    Reduction: Formation of primary amines.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

(3-Bromopropyl)(ethyl)propanedinitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (3-Bromopropyl)(ethyl)propanedinitrile depends on the specific application and the target molecule it interacts with. In general, the compound can act as an alkylating agent, where the bromine atom is replaced by a nucleophile, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. This reactivity is crucial in the synthesis of various organic compounds.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloropropyl)(ethyl)propanedinitrile: Similar structure but with a chlorine atom instead of bromine.

    (3-Iodopropyl)(ethyl)propanedinitrile: Similar structure but with an iodine atom instead of bromine.

    (3-Bromopropyl)(methyl)propanedinitrile: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

(3-Bromopropyl)(ethyl)propanedinitrile is unique due to the presence of both bromine and nitrile groups, which confer distinct reactivity patterns. The bromine atom makes it a good candidate for nucleophilic substitution reactions, while the nitrile groups provide sites for further functionalization through reduction or oxidation.

Properties

CAS No.

649759-67-1

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

2-(3-bromopropyl)-2-ethylpropanedinitrile

InChI

InChI=1S/C8H11BrN2/c1-2-8(6-10,7-11)4-3-5-9/h2-5H2,1H3

InChI Key

TXZLVOBBTOAYEI-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCBr)(C#N)C#N

Origin of Product

United States

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